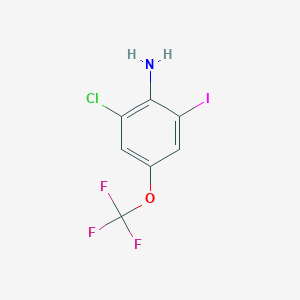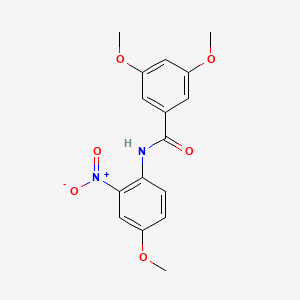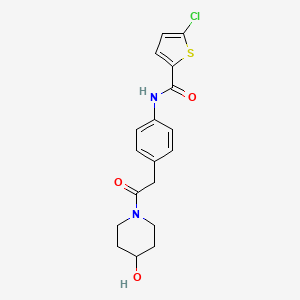
4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97” is a chemical that has some similarities with the compound you’re asking about . It’s used in the chemical industry and has the molecular formula C13H8ClNO2 .
Physical And Chemical Properties Analysis
For the related compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97”, it has a melting point of 35-40 °C, a predicted boiling point of 328.9±32.0 °C, and a predicted density of 1.21±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The development and synthesis of heterocyclic compounds with potential biological activities have been a focus of research. For example, compounds derived from reactions involving chlorophenyl and phenoxyphenyl groups have shown antimicrobial and antifungal activities, suggesting their use in creating new antimicrobial agents (G. H. Sayed et al., 2003).
Material Science and Polymer Chemistry
- In material science, thiophene-based polymers have been synthesized for various applications, including humidity sensing and electroactive materials. These polymers exhibit significant properties such as high fluorescence quantum yields and the ability to sense humidity, which could be relevant for the development of sensors and optoelectronic devices (Bahadır Keskin et al., 2016).
Environmental Applications
- Research on environmental applications, such as the degradation of pollutants, is also noteworthy. Studies involving similar chlorophenyl structures have explored the degradation of chlorophenols in water, demonstrating the potential of specific catalysts or conditions to break down environmental pollutants efficiently and reduce toxicity (A. Eslami et al., 2018).
Photocatalysis
- The field of photocatalysis has seen the use of titanium dioxide (TiO2) in the degradation of phenolic compounds under visible light, illustrating a surface-complex-mediated path that could be leveraged for the photocatalytic degradation of environmental pollutants (Soonhyun Kim & W. Choi, 2005).
Chemical Synthesis
- Novel synthetic routes have been explored for creating (thio)substituted butadienes and butenynes, demonstrating the versatility of chlorophenyl compounds in the synthesis of complex molecules that could have applications in medicinal chemistry and materials science (Aysecik Kacmaz, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-17-12-14-19(15-13-17)27-16-6-11-22(25)24-20-9-4-5-10-21(20)26-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOZYAFGNVUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)
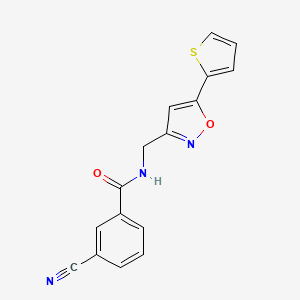
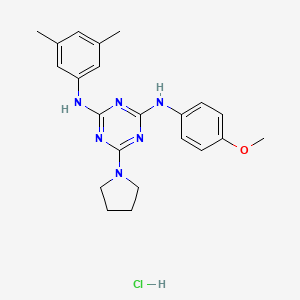
![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
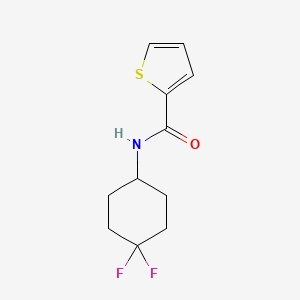
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

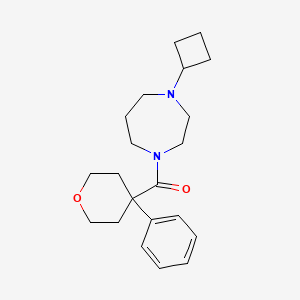
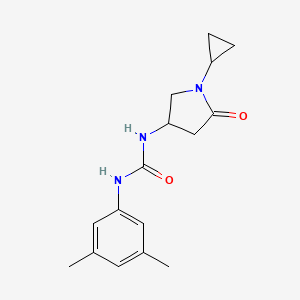
![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
